DL-DIHYDROZEATIN

Description

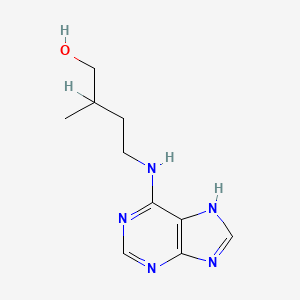

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(7H-purin-6-ylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h5-7,16H,2-4H2,1H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFACTAYGKKOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC1=NC=NC2=C1NC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933510 | |

| Record name | 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23599-75-9, 14894-18-9 | |

| Record name | (±)-Dihydrozeatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23599-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrozeatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023599759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Dihydrozeatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Dl Dihydrozeatin Biosynthesis and Metabolic Pathways

Endogenous Formation of DL-Dihydrozeatin

The primary pathway for the endogenous formation of this compound involves the modification of existing cytokinin structures, predominantly zeatin.

Conversion from Zeatin via Zeatin Reductase

A central enzymatic step in the biosynthesis of dihydrozeatin is the reduction of trans-zeatin (B1683218), catalyzed by the enzyme zeatin reductase (EC 1.3.1.69). mdpi.comfu-berlin.denih.govmdpi.com This enzyme facilitates the saturation of the double bond present in the isoprenoid side chain of zeatin, yielding the characteristic saturated side chain of dihydrozeatin. mdpi.comfu-berlin.de Research conducted using immature Phaseolus vulgaris embryos successfully identified and partially purified a reductase enzyme capable of mediating this specific conversion of zeatin to dihydrozeatin. sigmaaldrich.comnih.gov The activity of this enzyme is dependent on NADPH as a cofactor. fu-berlin.denih.gov Investigations into the substrate specificity of zeatin reductase from Phaseolus embryos revealed that it did not efficiently utilize closely related cytokinin derivatives such as ribosylzeatin, cis-zeatin (B600781), O-xylosylzeatin, isopentenyladenine, or isopentenyladenosine, indicating a preference for zeatin as the substrate. nih.gov Further studies on this enzyme have indicated the presence of potentially two different forms or isozymes, distinguishable by their molecular weights. nih.gov

Isopentenyladenine-Independent Pathway Considerations

The broader context of cytokinin biosynthesis encompasses pathways that are both dependent and independent of isopentenyladenine (iP). The iP-dependent pathway initiates with the prenylation of adenine (B156593) nucleotides, followed by subsequent hydroxylation steps leading to the formation of zeatin-type cytokinins. oup.comslu.se Conversely, the iP-independent pathway is hypothesized to involve the direct attachment of a hydroxylated isoprenoid precursor to the adenine ring. oup.com While these pathways are primarily associated with the production of zeatin, the subsequent enzymatic reduction of zeatin by zeatin reductase links the formation of DHZ to these upstream biosynthetic routes. oup.com It is noteworthy that a reduced form of isopentenyladenine has not been observed in plants, suggesting that the reduction to the dihydro form predominantly occurs after the formation of zeatin. oup.com

Interconversion and Derivative Formation

This compound is subject to further metabolic transformations, contributing to the complexity of the cytokinin metabolic network through interconversion reactions and the formation of various derivatives.

Formation of New trans-Zeatin Metabolites

Although the primary conversion is the reduction of zeatin to dihydrozeatin, some studies suggest that dihydrozeatin might be involved in the formation of new trans-zeatin metabolic products. clinisciences.comchemicalbook.commedkoo.com However, the activity of these potential metabolites in certain plant systems, such as maize, has been reported as weak. clinisciences.com Research aimed at understanding cytokinin metabolism and interconversions has utilized this compound in experimental setups to investigate the resulting metabolic profiles and potential conversion pathways. clinisciences.comchemicalbook.commedchemexpress.com

Relationship with Zeatin Analogues and Derivatives

This compound shares a close structural relationship with zeatin and other members of the cytokinin family, differing primarily in the saturation of its side chain. This structural variation significantly impacts its biological activity and metabolic fate when compared to zeatin and other related analogues. nih.govannualreviews.orgcuni.cz Comparative analyses of the biological activities and metabolic pathways of dihydrozeatin, zeatin, and their various derivatives, including ribosides and glucosides, provide valuable insights into the relationship between chemical structure and hormonal function within the cytokinin class. nih.gov Dihydrozeatin can also undergo further modifications on its side chain, such as O-glucosylation and O-xylosylation, leading to the formation of additional dihydrozeatin derivatives. annualreviews.org

Metabolic Conjugation and Inactivation

Metabolic conjugation serves as a crucial regulatory mechanism controlling the active levels and biological effects of cytokinins, including this compound. Glycosylation, particularly through the addition of glucose moieties, is a common method for both the stable storage and temporary inactivation of cytokinin molecules. mdpi.comfu-berlin.de

Dihydrozeatin can be conjugated with sugars on either the purine (B94841) ring or the hydroxylated side chain. N-glucosides are typically formed at the N7 and N9 positions of the purine ring, while O-glucosides are formed on the hydroxyl group of the side chain. mdpi.comfu-berlin.de Studies involving radish seedlings have demonstrated the metabolism of dihydrozeatin and its O-glucoside into their N3-glucosides. oup.com In radish, 7N-glucosylation has been identified as a major pathway for the deactivation of exogenously applied dihydrozeatin, although the formation of less common 3- and 9-glucosides has also been observed. bas.bgcas.cz In contrast, O-glucosylation appears to be the predominant deactivation mechanism for dihydrozeatin in common bean. bas.bgcas.cz

N-Glycosylation Pathways and Products

N-glycosylation of cytokinins involves the attachment of a sugar molecule, typically glucose, to the nitrogen atoms of the purine ring fu-berlin.deoup.com. For dihydrozeatin, N-glucosylation can occur at the N7 or N9 positions fu-berlin.deoup.com. These N-glucosides, such as dihydrozeatin-7-N-glucoside (DHZ7G) and dihydrozeatin-9-N-glucoside (DHZ9G), are generally considered biologically inactive nih.govfu-berlin.denih.gov.

Enzymes responsible for cytokinin N-glucosylation have been identified. In Arabidopsis thaliana, UGT76C1 and UGT76C2 are cytokinin N-glucosyltransferases that can glucosylate various classical cytokinins, including dihydrozeatin, at the N7 and N9 positions oup.comnih.govrhea-db.org. Studies have shown that UGT76C2 can glucosylate dihydrozeatin to form its N-glucosides in vitro oup.com. In planta studies with ugt76c2 mutants showed decreased levels of cytokinin N-glucosides, while UGT76C2 overexpressors exhibited increased levels oup.com.

While N7- and N9-glucosides were historically considered irreversibly inactive fu-berlin.denih.gov, more recent research suggests some reversibility. For instance, in Arabidopsis thaliana, β-glucosidases like Zm-p60.1 can slowly hydrolyze the N7-glucoside bond of dihydrozeatin-7-N-dihydrozeatin vulcanchem.com. However, this hydrolysis rate is significantly lower (0.1%) compared to that observed for O-glucosides vulcanchem.com.

O-Glycosylation Pathways and Products

O-glycosylation of dihydrozeatin involves the attachment of a sugar molecule, usually glucose or xylose, to the hydroxyl group on the side chain fu-berlin.deoup.comnih.gov. This results in the formation of O-glucosides, such as dihydrozeatin-O-glucoside (DHZOG) frontiersin.orgmdpi.com.

O-glucosyltransferases are the enzymes that catalyze this modification. In Arabidopsis thaliana, UGT85A1, UGT73C5, and UGT73C1 have been identified as O-glucosyltransferases that recognize dihydrozeatin and trans-zeatin, forming their O-glucosides nih.govrhea-db.org. While the affinity of these enzymes can vary, studies with recombinant zeatin O-glucosyltransferase from Phaseolus lunatus showed that it could convert dihydrozeatin to its O-glucoside, although with a much lower affinity than for zeatin pnas.org.

O-glucosylation is generally considered a reversible modification fu-berlin.denih.gov. β-glucosidases can cleave the O-glycosidic bond, releasing the active cytokinin oup.comnih.gov. This reversibility suggests that O-glucosides can serve as storage forms of cytokinins fu-berlin.defrontiersin.orgoup.comnih.gov.

Degradation and Homeostasis Regulation

The irreversible degradation of cytokinins is a key mechanism for regulating their endogenous levels fu-berlin.denih.govoup.com. The primary enzymes responsible for this process are cytokinin oxidases/dehydrogenases (CKXs) fu-berlin.denih.govoup.comfrontiersin.org. CKXs catalyze the oxidative cleavage of the N6-side chain of cytokinins, resulting in the formation of adenine or adenosine (B11128) and a corresponding aldehyde fu-berlin.defrontiersin.org.

Resistance to Cytokinin Oxidase (CKX) Enzymes

A notable characteristic of dihydrozeatin is its resistance to degradation by CKX enzymes duchefa-biochemie.comfu-berlin.depnas.orgoup.comfrontiersin.orghmdb.canih.gov. Biochemical studies have shown that while CKX enzymes, such as those from Arabidopsis, have high activity against trans-zeatin (tZ) and isopentenyl adenine (iP), dihydrozeatin (DHZ) and cis-zeatin (cZ) are resistant to cleavage fu-berlin.deoup.com. This resistance means that DHZ is not readily broken down by this primary cytokinin degradation pathway duchefa-biochemie.comfrontiersin.org. The saturation of the isoprenoid side chain in DHZ is believed to be the reason for its resistance to CKX-mediated cleavage, as CKX enzymes preferentially degrade cytokinins with an unsaturated isoprenoid side chain fu-berlin.depnas.org. This resistance contributes to the relative stability of DHZ compared to tZ in some contexts duchefa-biochemie.com.

Mechanisms of Cytokinin Activity Level Maintenance in Oxidative Environments

The resistance of dihydrozeatin to CKX degradation is particularly relevant in maintaining cytokinin activity levels, especially in oxidative environments duchefa-biochemie.comhmdb.ca. Oxidative stress can trigger the expression of CKX genes, leading to increased cytokinin degradation mdpi.comnih.gov. Since DHZ is not a substrate for CKX, its levels would not be directly reduced by this stress-induced degradation pathway duchefa-biochemie.commdpi.comnih.gov. This inherent stability of DHZ in the presence of CKX suggests it may play a crucial role in maintaining cytokinin activity and supporting developmental processes, such as root cell differentiation, under stress conditions where other cytokinins are being degraded mdpi.comnih.gov. While other mechanisms like reversible glycosylation and de novo biosynthesis also contribute to cytokinin homeostasis oup.com, the resistance of DHZ to CKX provides a unique advantage in environments where oxidative degradation is prevalent. Cytokinins, in general, are known to be involved in plant responses to abiotic stresses and can influence mechanisms such as antioxidant enzyme activity and the reduction of reactive oxygen species researchgate.net. The stability of DHZ via CKX resistance could contribute to these stress responses.

Molecular and Cellular Mechanisms of Dl Dihydrozeatin Action

Receptor-Mediated Signal Transduction

Cytokinin receptors are transmembrane proteins containing a CHASE domain responsible for ligand binding. In Arabidopsis thaliana, there are three primary cytokinin receptors: ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and AHK4 (also known as CRE1). nih.govmuni.czactanaturae.ru These receptors exhibit varying affinities for different cytokinin types, contributing to the specificity of cytokinin responses in different tissues and developmental stages. actanaturae.runih.gov

Specificity of Perception by Histidine Kinase Receptors, notably AHK3

Research indicates that DL-Dihydrozeatin is specifically and uniquely perceived by the AHK3 receptor in Arabidopsis roots. nih.govmdpi.comresearchgate.net While other cytokinins like trans-zeatin (B1683218) can bind to multiple receptors (AHK2, AHK3, and CRE1/AHK4), studies using pharmacological and genetic analyses have demonstrated a preferential interaction between this compound and AHK3. nih.gov This specific perception by AHK3 is crucial for this compound's role in promoting cell differentiation in the root meristem. nih.govmdpi.com

Comparative Receptor Binding Affinity with other Cytokinins

Studies comparing the ligand-binding properties of Arabidopsis cytokinin receptors have revealed distinct preferences. AHK3 demonstrates a relatively high affinity for dihydrozeatin compared to isopentenyladenine. actanaturae.runih.govoup.com In contrast, CRE1/AHK4 and AHK2 show high affinity for trans-zeatin and isopentenyladenine but considerably lower affinity for dihydrozeatin. actanaturae.runih.gov This differential binding affinity highlights how different cytokinin isoforms can elicit specific responses by interacting with particular receptors. actanaturae.runih.gov

Data on comparative binding affinities can be summarized as follows:

| Cytokinin | AHK3 Affinity | CRE1/AHK4 Affinity | AHK2 Affinity |

| trans-Zeatin (tZ) | High | High | High |

| Isopentenyladenine (iP) | Lower | High | High |

| Dihydrozeatin (DHZ) | Relatively High | Considerably Lower | Lower |

| cis-Zeatin (B600781) (cZ) | Low | Low | Low |

Note: Affinity is relative and based on comparative studies. actanaturae.runih.govoup.comoup.com

AHK3's binding to trans-zeatin shows pH dependence, being more sensitive to pH changes than CRE1/AHK4. nih.govoup.com Monovalent cations also influence hormone binding to AHK3. nih.govoup.com

Downstream Signaling Cascades

Upon cytokinin binding, the histidine kinase receptors undergo autophosphorylation and initiate a phosphotransfer cascade. The signal is relayed through histidine phosphotransfer proteins (AHPs) to ARABIDOPSIS RESPONSE REGULATOR (ARR) proteins. muni.czcas.cznih.gov Type-B ARRs act as transcription factors that regulate the expression of downstream genes, including type-A ARRs, which are negative regulators of the signaling pathway. muni.czcas.cznih.govfrontiersin.org

Activation of ARABIDOPSIS RESPONSE REGULATOR (ARR) Transcription Factors (e.g., ARR1, ARR11, ARR12)

This compound, upon perception by AHK3, activates Type B ARR transcription factors, including ARR1, ARR11, and ARR12. nih.govmdpi.comresearchgate.net These ARRs play a crucial role in mediating the downstream effects of this compound, particularly in promoting cell differentiation in the root meristem. nih.govmdpi.com Studies using loss-of-function mutants in ARR1, ARR12, and ARR11 have provided evidence for their involvement in the AHK3-dependent signaling pathway activated by this compound. mdpi.com ARR1, ARR10, and ARR12 are also known to play fundamental roles in shoot apical meristem maintenance. frontiersin.org

Regulation of Cell Cycle and Differentiation Effectors (e.g., KRP2, SHY2, GH3.17)

Activation of Type B ARRs by this compound leads to the regulation of genes involved in cell cycle control and differentiation. Key effectors include KIP-RELATED PROTEIN 2 (KRP2), SHORT HYPOCOTYL 2 (SHY2), and GRETCHEN HAGEN 3.17 (GH3.17). mdpi.comresearchgate.net

KRP2: Encodes a negative regulator of the cell cycle. mdpi.com Cytokinin activity, including that mediated by this compound, promotes cell differentiation by activating KRP2 expression. mdpi.comresearchgate.net

SHY2 (IAA3): A member of the Aux/IAA gene family involved in auxin signaling repression. mdpi.comresearchgate.netnih.gov Cytokinins induce SHY2 expression, which contributes to the regulation of auxin levels and promotes cell differentiation. mdpi.comresearchgate.netnih.gov this compound treatment has been shown to induce SHY2 expression in the vascular tissue of the root meristem. mdpi.comresearchgate.net

GH3.17: Involved in conjugating auxin with amino acids, thereby reducing active auxin levels. mdpi.comresearchgate.net Transcriptional activation of GH3.17 by cytokinins, including this compound, contributes to the auxin minimum required for cells to exit the meristem and differentiate. mdpi.comresearchgate.net Increased GH3.17 fluorescence signals have been observed after this compound treatment. mdpi.comresearchgate.net

The regulation of these genes by this compound suggests that it controls meristem activity by acting through a pathway similar to that of trans-zeatin, influencing cell cycle exit and the initiation of differentiation programs. mdpi.com

Influence on Gene Expression Profiles

This compound influences the expression profiles of various genes, particularly those involved in cytokinin signaling, cell cycle regulation, and differentiation. nih.govmdpi.commdpi.com Its specific perception by AHK3 and subsequent activation of downstream ARRs lead to changes in the transcription of target genes like KRP2, SHY2, and GH3.17. mdpi.comresearchgate.net Studies have shown that this compound treatment can induce the expression of these pro-differentiation cytokinin targets. mdpi.comresearchgate.net Furthermore, cytokinins, in general, are known to regulate the expression of genes associated with cell division and stress responses. mdpi.comcuni.czd-nb.info The influence of this compound on gene expression contributes to its specific roles in plant development, such as promoting cell differentiation in the root meristem. nih.govmdpi.com

Transcriptional Regulation of Pro-Differentiation Genes

This compound influences plant development by promoting cell differentiation, a process that involves the regulation of gene expression. nih.govmdpi.com Studies in Arabidopsis roots have shown that DHZ treatment can induce the expression of genes associated with cell differentiation. mdpi.com For instance, a 16-hour treatment with DHZ was found to be sufficient to induce the expression of SHY2 and KIP-RELATED PROTEIN 2 (KRP2) in the vascular tissue of the meristem. nih.govmdpi.com KRP2 encodes a negative regulator of the cell cycle, and its induction is proposed to contribute to cells exiting the meristematic zone. nih.gov Additionally, DHZ treatment led to an increased fluorescence signal from a translational fusion involving α-EXPANSIN 1 (EXPA1), a gene encoding an enzyme involved in cell expansion, further supporting its role in promoting differentiation. nih.govmdpi.com These findings suggest that DHZ controls meristem activity by acting through a pathway similar to that of tZ, involving key genes like KRP2, SHY2, and GH3.17. mdpi.com

Research findings on the transcriptional regulation of pro-differentiation genes by DHZ are summarized in the table below:

| Gene Target | Observed Effect of DHZ Treatment | Tissue/Organism Studied | Reference |

| SHY2 | Induced expression | Arabidopsis root meristem vascular tissue | mdpi.com |

| KRP2 | Induced expression | Arabidopsis root meristem vascular tissue | nih.govmdpi.com |

| EXPA1 | Increased expression (inferred from increased fluorescence) | Arabidopsis root meristem | nih.govmdpi.com |

Impact on Genes Related to Auxin Activity

Cytokinins and auxins are two major classes of plant hormones that interact intricately to regulate plant growth and development, including root meristem activity. researchgate.netsigmaaldrich.commdpi.com Cytokinins are known to shape the auxin gradient in the root by positioning an auxin minimum. sigmaaldrich.com This is partly achieved by promoting the expression of IAA-amido synthase genes, such as those in the GH3 family, which conjugate auxin with amino acids, thereby reducing active auxin levels. mdpi.comsigmaaldrich.com

This compound has been shown to influence genes related to auxin activity. Studies indicate that DHZ treatment can activate the expression of GH3.17, a gene involved in auxin conjugation, in the lateral root cap tissue. mdpi.comsigmaaldrich.com Furthermore, research suggests that cytokinin activity, potentially including that of DHZ, can regulate meristem size by activating the expression of other GH3 genes, such as GH3.5 and GH3.6, in addition to GH3.17. sigmaaldrich.com This robust control of auxin activity across the organ is crucial for regulating root growth. sigmaaldrich.com

Biological Activities and Physiological Roles of Dl Dihydrozeatin

Regulation of Plant Growth and Development

Cytokinins, including DL-Dihydrozeatin, are key regulators of plant development, influencing processes such as cell division and differentiation, root and shoot growth, apical dominance, and leaf senescence. plantgrowthhormones.compnas.orgfrontiersin.orgfrontiersin.org

Promotion of Cell Differentiation and its Specificity

This compound has been shown to control plant development by promoting cell differentiation. mdpi.comresearchgate.netnih.gov Cell differentiation is the process by which relatively unspecialized cells acquire specialized structural and functional features. ebi.ac.uk Research in Arabidopsis roots indicates that DHZ specifically promotes cell differentiation. mdpi.comresearchgate.netnih.gov This process involves the perception of DHZ by specific receptors. Studies suggest that the histidine kinase (HK) receptor AHK3 specifically perceives DHZ in Arabidopsis roots. mdpi.comresearchgate.netnih.gov This interaction is sufficient to promote cell differentiation in the root meristem through the activation of transcription factors such as ARABIDOPSIS RESPONSE REGULATOR 1, 12, and 11. mdpi.comresearchgate.netnih.gov This suggests a specific signaling pathway for DHZ-mediated cell differentiation, distinct from the perception of other cytokinins like tZ by different receptors such as CRE1/AHK4. mdpi.com

Modulation of Meristematic Activity

Cytokinins are important regulatory factors of plant meristem activity and morphogenesis. pnas.org Meristems are regions in plants containing actively dividing cells responsible for growth.

Root Meristem Homeostasis and Differentiation

This compound plays a role in regulating root meristem size by promoting cell differentiation. mdpi.comresearchgate.netresearchgate.net Similar to tZ, DHZ contributes to the exit of cells from the meristematic zone, allowing them to begin the differentiation process. mdpi.com The specific perception of DHZ by the AHK3 receptor in the root transition zone is implicated in this process. mdpi.com This mechanism, involving the activation of specific ARRs, contributes to the control of root meristem homeostasis. mdpi.comresearchgate.net The activity of DHZ in regulating root meristem size and promoting differentiation may be conserved among different plant species. mdpi.comresearchgate.netnih.gov

Shoot Apical Meristem Regulation

Cytokinins are crucial regulators of shoot apical meristem (SAM) function and maintenance. nih.govnih.gov The SAM is responsible for the development of shoots, leaves, and flowers. Cytokinins positively regulate branching and SAM development. nih.gov While the specific role of this compound in SAM regulation is less extensively detailed in the provided search results compared to root meristem activity, cytokinins in general are known to influence SAM size and activity. pnas.org Cytokinin signaling positively regulates the transcription factor WUSCHEL (WUS), a key regulator of SAM activity. nih.gov

Effects on Organogenesis and Morphogenesis

Cytokinins, including this compound, have a profound influence on the formation of roots and shoots and their relative growth. pnas.org They promote organ differentiation. plantgrowthhormones.com

Flower Bud Formation and Development

This compound has been identified as a plant growth cytokinin that stimulates flower bud formation. srlchem.com Studies on tobacco explants cultured in vitro have shown that dihydrozeatin can induce flower bud formation. core.ac.uk Research indicates that dihydrozeatin was among the most active compounds in inducing the maximal number of flower buds in this system. core.ac.uk The presence of cytokinins is considered mainly involved in the initiation of flower bud formation in plants. researchgate.net Hormone content analysis in apple varieties has shown that cytokinin levels, including dihydrozeatin riboside (dhZR), are higher during flower bud formation. researchgate.net

Root Architecture and Branching

Cytokinins, including dihydrozeatin, play a significant role in regulating root system architecture and branching patterns. While cytokinins generally promote shoot growth, they typically exert an inhibitory effect on root elongation and lateral root initiation. pnas.orgnih.govresearchgate.netbiologists.com This seemingly opposing role in shoots and roots highlights the complex regulatory network involving cytokinins in plant morphogenesis. pnas.org

Research indicates that DHZ specifically contributes to root development by promoting cell differentiation in the root meristem. mdpi.com This action is crucial for controlling root growth and the transition from cell division to elongation and differentiation zones. Studies using Arabidopsis seedlings treated with exogenous DHZ have shown that specific concentrations can reduce root length, correlating with changes in root meristem size and increased cell differentiation. mdpi.com This suggests a specific and unique role for DHZ, potentially mediated through particular cytokinin receptors like AHK3, in regulating cell differentiation within the root meristem. mdpi.com

Leaf Growth and Chloroplast Development

Cytokinins are essential regulators of leaf development, influencing processes such as cell division, expansion, and the development of chloroplasts. pnas.orgnih.govfrontiersin.orgscribd.commdpi.com Adequate cytokinin levels are critical for normal leaf growth and the production of leaf cells. Studies involving plants with reduced endogenous cytokinin content have demonstrated stunted shoots and significantly lower leaf cell production compared to wild-type plants, underscoring the absolute requirement of cytokinins for leaf growth. pnas.orgnih.gov

The role of cytokinins extends to the development and maintenance of chloroplasts, the organelles responsible for photosynthesis. scribd.com Dihydrozeatin and its conjugated forms, such as dihydrozeatin riboside-O-glucoside, have been detected within chloroplasts, suggesting that these organelles may not only contain cytokinins but also possess the enzymatic machinery for their metabolism. upenn.edu This localization points towards a direct involvement of DHZ in chloroplast function and development, contributing to the plant's photosynthetic capacity.

Role in Stress Responses

Cytokinins are increasingly recognized for their crucial roles in mediating plant responses to various environmental stresses, both abiotic and biotic. They interact with other phytohormones to fine-tune the plant's defense and adaptation mechanisms. researchgate.netmdpi.comfrontiersin.orgnih.gov

Influence on Abiotic Stress Tolerance

This compound, as a cytokinin, contributes to plant tolerance against abiotic stresses such as drought, salinity, heat, and heavy metals. frontiersin.orgresearchgate.netfrontiersin.orgnih.govnih.govcabidigitallibrary.orgpjoes.com Under stress conditions, cytokinins can help maintain physiological processes by improving photosynthetic efficiency, enhancing the activity of antioxidant enzymes, and optimizing root architecture for better resource acquisition. frontiersin.orgresearchgate.net

Research indicates that cytokinin-deficient plants can exhibit increased tolerance to drought and salt stress, a phenomenon associated with hypersensitivity to abscisic acid (ABA), another key stress hormone. nih.gov This suggests a complex interplay between cytokinins and ABA in regulating stress responses. Furthermore, studies on the application of Moringa leaf extract, which contains dihydrozeatin, have shown improved abiotic stress tolerance in plants, highlighting the potential contribution of DHZ to this resilience. cabidigitallibrary.org

Interaction with Biotic Factors

Cytokinins are involved in the complex interactions between plants and biotic factors, including microbial pathogens and pest insects. mdpi.comnih.gov They can influence plant susceptibility or resistance to diseases and modulate defense responses. nih.gov

Certain plant-growth-promoting rhizobacteria (PGPR) are known to produce cytokinins, which can affect plant growth and potentially enhance defense mechanisms against pathogens. nih.gov Studies have shown that inoculation with cytokinin-producing bacteria can promote plant growth, similar to the application of exogenous cytokinins. nih.gov

Furthermore, alterations in endogenous cytokinin levels have been linked to changes in plant resistance to pathogens. For instance, increased levels of dihydrozeatin have been observed in a rice mutant exhibiting enhanced resistance to fungal and bacterial pathogens. mdpi.com This suggests that DHZ may play a role in activating or modulating plant defense pathways in response to biotic challenges. Cytokinins also interact with other defense-related hormones, such as jasmonic acid, in mediating these interactions. nih.gov

Metabolic Regulation beyond Cytokinin Pathways

Beyond their well-established roles in regulating growth and development through cytokinin signaling, dihydrozeatin and other cytokinins can influence other metabolic pathways.

Inhibitory Effects on Fatty Acid Biosynthesis Enzymes

Research suggests that dihydrozeatin may have inhibitory effects on enzymes involved in fatty acid biosynthesis. One study explicitly indicates that dihydrozeatin has been shown to inhibit the activities of enzymes in the fatty acid biosynthesis pathway. This inhibitory effect might be related to its chemical structure and potential interactions with enzyme active sites.

Further evidence for a link between cytokinins and fatty acid metabolism comes from studies showing correlations between cytokinin levels and fatty acid profiles. For example, research in peanuts suggested a negative correlation between zeatin, a closely related cytokinin, and fatty acid biosynthesis. researchgate.net Similarly, a study on Pinus radiata under heat stress found that zeatin riboside, a derivative of zeatin, was negatively correlated with the levels of certain saturated and unsaturated fatty acids. frontiersin.org

An integrated analysis of a rice mutant with enhanced resistance to pathogens revealed increased levels of dihydrozeatin alongside alterations in fatty acid levels. mdpi.com While the precise mechanisms and the extent of DHZ's direct inhibitory effect on fatty acid biosynthesis enzymes require further investigation, these findings suggest a role for dihydrozeatin in modulating lipid metabolism in plants.

Here is a summary of some research findings related to this compound and its effects:

| Study Organism | Area of Focus | Key Finding Related to DHZ | Source |

| Arabidopsis | Root Development & Differentiation | Promotes cell differentiation in the root meristem, reduces root length at certain doses. | mdpi.com |

| Tobacco | Chloroplasts | Dihydrozeatin and its glucoside detected in chloroplasts. | upenn.edu |

| Plants (General) | Abiotic Stress Tolerance | Contributes to tolerance against drought, salt, heat, and heavy metals. | researchgate.netfrontiersin.orgnih.govpjoes.com |

| Moringa Leaf Extract | Abiotic Stress Tolerance | Contains dihydrozeatin and improves abiotic stress tolerance when applied exogenously. | cabidigitallibrary.org |

| Rice | Biotic Stress Interaction | Levels increased in a mutant with enhanced resistance to fungal and bacterial pathogens. | mdpi.com |

| Plants (General) | Fatty Acid Biosynthesis | Shown to have an inhibitory effect on enzymes in the fatty acid biosynthesis pathway. | |

| Peanut | Fatty Acid Biosynthesis | Zeatin (related cytokinin) negatively correlated with fatty acid biosynthesis. | researchgate.net |

| Pinus radiata | Fatty Acid Metabolism (Stress) | Zeatin riboside (related cytokinin) negatively correlated with certain fatty acids under heat stress. | frontiersin.org |

Involvement in Lipid Metabolism Modulation

Research suggests that this compound, or related dihydrozeatin compounds, may play a role in modulating lipid metabolism. One study identified this compound as a component in a methanolic extract of Holarrhena pubescens seeds that demonstrated hypolipidemic and antihyperlipidemic effects in rats. nih.govresearchgate.net This extract was found to reduce serum levels of cholesterol and triglycerides in both normal rats and those fed a high-fat diet. nih.govresearchgate.net The mechanism appeared to be primarily mediated through the inhibition of lipase (B570770) enzyme activity, although a modest effect on the inhibition of lipid accumulation in preadipocytes was also observed. nih.govresearchgate.net

Another study investigating fatty acid desaturation in mesenteric adipocytes in the context of Crohn's disease listed this compound among several metabolites analyzed. oup.com While this study focused on the role of fatty acid desaturase-2 (FADS2) in influencing lipid metabolism and inflammation, the presence of this compound in the metabolic analysis suggests a potential, albeit not fully elucidated within that paper, connection to lipid metabolic pathways in this context. oup.com

Furthermore, dihydrozeatin has been noted in the context of plant physiology and its potential to inhibit enzymes involved in lipid metabolism, possibly through binding with p-hydroxybenzoic acid. This indicates that the influence of dihydrozeatin on lipid metabolism may extend to plant systems as well.

While the precise and comprehensive mechanisms by which this compound modulates lipid metabolism require further detailed investigation, the available research points towards its potential involvement, particularly through effects on enzymes like lipase and possible interactions within fatty acid metabolic pathways.

Occurrence and Distribution of Dl Dihydrozeatin

Endogenous Levels in Various Plant Species

The endogenous levels of DL-Dihydrozeatin can vary significantly across different plant species, reflecting its diverse roles in plant physiology.

Detection in Model Organisms

This compound has been detected and studied in several model organisms, providing insights into its function and metabolism.

Arabidopsis thaliana: this compound riboside (DHZR) has been detected in the roots and shoots of Arabidopsis thaliana seedlings. mdpi.compagepress.org Studies have shown that the levels of DHZR in roots can change in response to factors like Cucumber mosaic virus (CMV) infection or exposure to cadmium. mdpi.compagepress.org In heat stress experiments, the level of dihydrozeatin riboside was significantly suppressed in roots of acclimated Arabidopsis variants after heat shock. frontiersin.org The levels of dihydrozeatin-type cytokinins were also reported to be below the detection limit in some rice experiments, highlighting potential differences in cytokinin profiles between species or experimental conditions. frontiersin.org Research also suggests that dihydrozeatin promotes cell differentiation in Arabidopsis roots and is perceived by the histidine kinase receptor AHK3. mdpi.comnih.gov Endogenous levels of dihydrozeatin (DHZ) were not found to change significantly in Arabidopsis during infection with Verticillium longisporum. apsnet.org

Phaseolus vulgaris: In common bean (Phaseolus vulgaris), dihydrozeatin riboside is considered a minor cytokinin found in the leaves. wikidata.org Studies on bean seedlings have investigated the conversion of exogenous tritiated dihydrozeatin ([³H]DHZ), showing that O-glucosylation is a prevailing deactivation mechanism for cytokinins in this species. researchgate.netbas.bg The predominant metabolite of [³H]DHZ conversion in Phaseolus seedlings was its O-glucoside. bas.bg

Radish seedlings: Dihydrozeatin metabolism has been studied in radish seedlings (Raphanus sativus). bas.bgsigmaaldrich.com In radish, the predominant deactivation pathway for exogenous cytokinins, including DHZ, is 7N-glucosylation. researchgate.netbas.bg When radish cotyledons were fed with radiolabeled DHZ, the major metabolite was dihydrozeatin 7-glucoside (DHZ7G). bas.bg Up to 50% of supplied [³H]DHZ was 7N-glucosylated in radish seedlings. bas.bg

Presence in Agricultural Crops

This compound has been identified in various agricultural crops, suggesting its potential involvement in their growth and development.

Maize: Dihydrozeatin derivatives have been detected in maize (Zea mays). nih.govnih.gov Studies have shown that the levels of dihydrozeatin and isopentenyladenine derivatives are relatively low compared to cis- and trans-zeatin (B1683218) isomers in various maize tissues like roots, stems, leaves, unfertilized cobs, and kernels. nih.gov In dormant maize seeds, dihydrozeatin-type cytokinins were found to be predominant free cytokinins. researchgate.net However, these high concentrations of DHZ-type cytokinins decreased prior to radicle emergence. researchgate.net Salt stress in maize has been shown to increase the levels of various cytokinins, including trans- and cis-zeatin (B600781), but dihydrozeatin riboside is mentioned as one of the common plant hormones present. mdpi.com

Rice: Dihydrozeatin (DHZ) has been detected in rice (Oryza sativa). oup.comnih.gov In rice, the amount of the cytokinin free base dihydrozeatin was found to be significantly lower in ren1-D mutants compared to the wild type. nih.gov The levels of dihydrozeatin riboside were also increased in the leaves of an SDS2-ACT rice line. mdpi.com However, in some heat stress experiments on rice, the levels of dihydrozeatin-type cytokinins were reported to be under the detection limit. frontiersin.org

Olive trees: While not explicitly detailed in the provided snippets regarding endogenous levels, cytokinins are generally important for tree development and fruit yield in species like olive trees. researchgate.net Further research would be needed to confirm and quantify this compound levels specifically in olive trees.

Highbush blueberry: Dihydrozeatin (DHZ) has been used in the culture medium for the micropropagation of highbush blueberry (Vaccinium corymbosum). researchgate.netresearchgate.netuin-alauddin.ac.id While this indicates its relevance in blueberry tissue culture, specific data on endogenous levels in naturally growing highbush blueberry plants is not provided in the snippets. However, the use of DHZ in combination with zeatin has been shown to influence proliferation rates and shoot length in blueberry micropropagation. researchgate.netresearchgate.netuin-alauddin.ac.id

Dianthus caryophyllus: Dihydrozeatin (DHZ) and dihydrozeatin riboside (DHZR) have been detected in Dianthus caryophyllus (carnation). scispace.combas.bg Dihydrozeatin is apparently responsible for most of the biological activity in carnation petals. researchgate.net Most cytokinin activity in petals was detected in the basal parts. researchgate.net

Structure Activity Relationships of Dl Dihydrozeatin

Comparative Biological Activity with trans-Zeatin (B1683218) and cis-Zeatin (B600781)

Studies comparing the biological activity of DL-dihydrozeatin with its unsaturated counterparts, trans-zeatin and cis-zeatin, have revealed notable differences. trans-Zeatin is generally considered the most biologically active naturally occurring cytokinin and has been extensively studied for its developmental effects, including promoting cell differentiation. cuni.czresearchgate.net cis-Zeatin, on the other hand, has historically been viewed as having low or weak biological activity in many bioassays. cuni.czoup.com

Research indicates that in certain plant tissues, such as callus cultures from Phaseolus vulgaris cv. Great Northern, cytokinins with saturated side chains, including dihydrozeatin, exhibited higher activity compared to their unsaturated analogs like zeatin. nih.govoup.com Conversely, in Phaseolus lunatus cv. Kingston callus, unsaturated cytokinins were either more active or equally active as the saturated compounds. nih.govoup.com These variations in structure-activity relationships can be correlated with differences in the metabolism of these compounds in different plant tissues. nih.govoup.com

While trans-zeatin is often highly active, dihydrozeatin is also generally considered very active. clinisciences.comduchefa-biochemie.com Some studies suggest that dihydrozeatin may be more "stable" than zeatin when supplied externally to plants, potentially because it is not a substrate for cytokinin oxidase, a key enzyme in cytokinin degradation. clinisciences.comduchefa-biochemie.com

Impact of Side Chain Saturation on Cytokinin Function

The saturation of the double bond in the side chain of dihydrozeatin, compared to the unsaturated side chain of zeatin isomers, has a significant impact on its biological function and metabolic stability. The presence of the double bond in trans- and cis-zeatin makes them substrates for cytokinin oxidase/dehydrogenase (CKX), an enzyme that irreversibly degrades cytokinins by cleaving the N6-side chain. fu-berlin.deoup.communi.cz

In contrast, cytokinins bearing a saturated N6 side chain, such as dihydrozeatin and its riboside (dihydrozeatin riboside), are generally not substrates for CKX. muni.czannualreviews.org This resistance to oxidative degradation by CKX may contribute to the persistence of dihydrozeatin in certain plant tissues, potentially preserving cytokinin activity, especially in environments with high CKX levels. annualreviews.org

The saturation of the side chain can also influence the interaction of the cytokinin with its receptors. While trans-zeatin is known to promote cell differentiation and is perceived by specific histidine kinase receptors like AHK3 in Arabidopsis, dihydrozeatin has also been shown to control root development by promoting cell differentiation and is specifically perceived by the AHK3 receptor. researchgate.netnih.gov This suggests that despite the difference in side chain saturation, dihydrozeatin can still effectively interact with key cytokinin signaling components.

Studies on the effect of side chain saturation on cytokinin activity have shown that saturation can diminish activity in some contexts. nih.govoup.com However, the specific plant species and bioassay used can influence the observed relative activities of saturated versus unsaturated cytokinins. nih.govoup.com

Influence of Conjugation on Biological Activity

Cytokinins can undergo various conjugation reactions, which involve the attachment of sugar moieties or amino acids to the purine (B94841) ring or the side chain. fu-berlin.denih.gov These conjugations significantly influence the biological activity, transport, and storage of cytokinins. fu-berlin.denih.govoup.com

For dihydrozeatin, conjugation can occur through O-glycosylation of the hydroxyl group on the side chain or N-glycosylation on the purine ring (e.g., at the N7 or N9 positions). fu-berlin.decas.cz Generally, N7- and N9-conjugates of cytokinins are considered biologically inactive and are often stable, serving as irreversibly inactivated forms or storage forms. fu-berlin.deoup.comnih.gov O-conjugates, while also typically biologically inactive, can be readily hydrolyzed back to the active free base, suggesting a role as transient storage forms. fu-berlin.denih.gov

Specific conjugates of dihydrozeatin have been identified, such as dihydrozeatin-7-N-glucose and dihydrozeatin-9-N-glucoside. uni.lumdpi.com Research indicates that N9-glucosides of dihydrozeatin, but not N7-glucosides, can delay dark-induced senescence in oat leaf segments, suggesting some biological relevance for specific N9-conjugates in certain processes. mdpi.com

Conjugation can also protect cytokinins from degradation by cytokinin oxidase. fu-berlin.deoup.com Dihydrozeatin O-glucoside conjugates, for instance, are major metabolites of dihydrozeatin in some plant tissues and are considered resistant to cytokinin oxidase attack. cas.cz This highlights the role of conjugation in controlling the biological activity of dihydrozeatin by affecting its metabolic fate.

Advanced Research Methodologies for Dl Dihydrozeatin Studies

Analytical Chemistry Techniques for Quantification and Identification

Accurate identification and quantification of dihydrozeatin and its metabolites in complex biological matrices are crucial for understanding its physiological roles. Advanced analytical chemistry techniques provide the necessary sensitivity and specificity for these studies.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its more recent evolution, UPLC, are fundamental separation techniques used in the analysis of cytokinins, including dihydrozeatin. creative-proteomics.com These methods separate different cytokinin compounds based on their physicochemical properties as they pass through a stationary phase with a liquid mobile phase. The separated compounds are then detected, often by a UV detector at a specific wavelength (e.g., 270 nm for cytokinins) or coupled with more sensitive detectors like mass spectrometers. cabidigitallibrary.orgresearchgate.net UPLC offers enhanced separation efficiency and speed compared to traditional HPLC, utilizing columns packed with smaller particles and operating at higher pressures. This allows for better resolution and faster analysis of multiple cytokinin compounds in a single run. cabidigitallibrary.orgresearchgate.net

In studies quantifying cytokinins in samples like coconut water, UPLC-PDA (Photo Diode Array) methods have been developed and utilized. cabidigitallibrary.orgresearchgate.net Quantification is typically achieved using calibration curves generated from injecting known amounts of cytokinin standards, including DL-dihydrozeatin, as external standards with known retention times. cabidigitallibrary.orgresearchgate.net

Mass Spectrometry (MS) Applications (e.g., LC-MS, Hybrid Quadrupole-Orbitrap High-Resolution Mass Spectrometry)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the sensitive and specific detection, identification, and quantification of dihydrozeatin and its metabolites. creative-proteomics.com LC-MS/MS (tandem mass spectrometry) provides increased selectivity and sensitivity by measuring specific fragment ions of the target compounds. researchgate.net This is particularly important for analyzing plant hormones which are present at very low concentrations in biological tissues. researchgate.net

Hybrid quadrupole-Orbitrap high-resolution mass spectrometry represents an advancement in MS technology for cytokinin analysis. researchgate.netinvivochem.com Systems like the QExactive Orbitrap mass spectrometer offer high resolution and accurate mass measurements, which improve the confidence in compound identification. researchgate.netrsc.orgfrontiersin.org Parallel reaction monitoring (PRM) on Orbitrap systems allows for targeted quantification with high specificity and sensitivity comparable to traditional triple quadrupole instruments. researchgate.net This approach involves monitoring the fragmentation of specific precursor ions, providing detailed structural information and enabling accurate quantification even in complex samples. researchgate.netrsc.org LC-Orbitrap-MS has been used for the reliable quantification of numerous metabolites, including dihydrozeatin riboside, in plant samples subjected to stress conditions. frontiersin.org

Immunoassay Techniques (e.g., ELISA, RIA)

Immunoassay techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), have been applied for the quantification of cytokinins, including dihydrozeatin. bas.bgresearchgate.netresearchgate.netcore.ac.uk These methods are based on the highly specific binding between an antibody and its target antigen (the cytokinin). researchgate.net Immunoassays can be sensitive and suitable for analyzing a large number of samples. creative-proteomics.comresearchgate.net

While useful, immunoassays can sometimes exhibit cross-reactivity with structurally similar cytokinin compounds. bas.bgscilit.com Therefore, their reliability is often verified by chromatographic methods like HPLC. bas.bgresearchgate.net Immunoaffinity chromatography, which uses antibodies immobilized on a solid support to selectively isolate cytokinins, can be coupled with HPLC for enhanced purification and subsequent analysis. scilit.com Studies have developed and characterized antibodies for use in immunoassays to detect and quantify specific cytokinins, noting varying degrees of cross-reactivity with dihydrozeatin and its riboside. scilit.com

Genetic and Genomic Approaches

Genetic and genomic approaches are essential for elucidating the biological functions of dihydrozeatin by studying the effects of altered gene expression or protein function related to its metabolism, signaling, or perception.

Pharmacological and Genetic Mutants Analysis

Analyzing pharmacological and genetic mutants has been instrumental in understanding the roles of cytokinins, including dihydrozeatin, in plant development. Pharmacological analysis involves treating plants with exogenous cytokinins or inhibitors of hormone action to observe their effects on growth and development. Genetic analysis utilizes mutants with alterations in genes involved in cytokinin biosynthesis, metabolism, or signaling pathways.

Studies using genetic mutants have provided insights into the specific roles of dihydrozeatin. For example, analysis of Arabidopsis mutants affecting cytokinin receptors, such as AHK3, has suggested that dihydrozeatin might be specifically perceived by this receptor and influence processes like cell differentiation in the root meristem. researchgate.netmdpi.com Mutants in genes involved in cytokinin signaling, such as the ARABIDOPSIS RESPONSE REGULATOR (ARR) genes (e.g., ARR1, ARR10, ARR12), have been used to demonstrate the downstream components of cytokinin action and their impact on development. researchgate.net Analysis of mutants with altered cytokinin levels or sensitivity helps to define the specific developmental processes regulated by dihydrozeatin. nih.govdur.ac.uk

Transgenic Plant Studies (e.g., Cytokinin Oxidase Expression Manipulation)

Transgenic plant technology allows for the manipulation of specific genes involved in cytokinin metabolism, providing a powerful tool to study the effects of altered dihydrozeatin levels. One key enzyme in cytokinin deactivation is cytokinin oxidase/dehydrogenase (CKX), which catalyzes the irreversible degradation of certain cytokinins. pnas.orgnih.gov

Transcriptome Analysis for Gene Expression Profiling

Transcriptome analysis, particularly using RNA sequencing (RNA-Seq), is a powerful tool for investigating global gene expression changes in response to various stimuli, including plant growth regulators like this compound. nih.govlexogen.com This technique allows researchers to identify genes that are up- or down-regulated when plant tissues or cells are exposed to this compound, providing insights into the molecular pathways affected by this cytokinin. researchgate.netnih.govnih.gov

Studies utilizing transcriptome analysis in the context of cytokinins, including dihydrozeatin, have shed light on their roles in processes such as plant development, stress responses, and organogenesis. nih.govlexogen.comresearchgate.netmdpi.comfrontiersin.orgsemanticscholar.org For instance, transcriptome analysis has been employed to understand hormonal changes during spike development in Phalaenopsis, where dihydrozeatin levels were among the endogenous hormones quantified and correlated with gene expression patterns. semanticscholar.org Similarly, research on barley genotypes under drought stress used transcriptome and hormonal profiling, including dihydrozeatin, to assess differential responses and identify drought-responsive genes. nih.gov Transcriptome analysis has also been applied to study the effects of hydrogen cyanamide (B42294) on floral bud break in sweet cherry, revealing that the cytokinin pathway, among others, was significantly affected at the transcript level. frontiersin.org

These studies demonstrate the utility of transcriptome analysis in identifying differentially expressed genes (DEGs) and understanding the complex molecular networks influenced by cytokinins like dihydrozeatin in various plant processes and under different conditions. researchgate.netnih.govnih.govmdpi.com

In Vitro Culture Systems for Functional Studies

In vitro culture techniques provide controlled environments to study the effects of plant growth regulators on plant cells, tissues, and organs. frontiersin.orgdpi.qld.gov.au this compound is frequently used in these systems due to its cytokinin activity, influencing cell division, differentiation, and morphogenesis. ontosight.aiplantcelltechnology.com

Micropropagation and Tissue Culture Applications

Micropropagation and general plant tissue culture techniques are widely used for rapid, clonal multiplication of plants and for research purposes. frontiersin.orgdpi.qld.gov.au Cytokinins, including dihydrozeatin and its derivatives, are essential components of the culture media used in these applications, particularly for promoting shoot formation and proliferation. plantcelltechnology.comibercex.comexodocientifica.com.br

Studies have investigated the effectiveness of this compound in micropropagation protocols for various plant species. For example, research on 'Gisela 5' cherry rootstock evaluated the influence of different culture media and plant growth regulators, including this compound, on axillary shoot proliferation rates and shoot lengths. researchgate.net These studies often compare the efficacy of this compound with other commonly used cytokinins like benzyladenine (BA) and thidiazuron (B128349) (TDZ). researchgate.netbiotechrep.ir

The application of cytokinins in tissue culture can initiate shoots from undifferentiated callus cultures and is crucial for shoot apical meristem development. plantcelltechnology.com The ratio of auxin to cytokinin in the culture medium is a critical factor determining the morphogenic response, with a high cytokinin to auxin ratio typically favoring shoot formation. plantcelltechnology.comfrontiersin.org this compound contributes to this hormonal balance, influencing the success of in vitro regeneration systems. researchgate.netmdpi.com

Research findings often include quantitative data on proliferation rates, shoot length, and the number of nodes per explant under different this compound concentrations and media compositions. researchgate.netmdpi.com

Explant Culture for Organ Formation Studies

Explant culture involves the aseptic culture of excised plant tissues or organs on nutrient media, providing a system to study developmental processes such as organogenesis. mdpi.comdergipark.org.tr this compound is utilized in explant culture to induce and regulate the formation of shoots and roots. sigmaaldrich.comresearchgate.netoup.com

Studies using explant culture have investigated the role of dihydrozeatin in shoot organogenesis. For instance, research on tobacco explants examined the changes in cytokinin levels and metabolism, including dihydrozeatin, during in vitro shoot organogenesis induced by different cytokinins. researchgate.net This research highlighted the connection between the organogenic capacity of explants, the metabolism of endogenous cytokinins, and the uptake of exogenous cytokinins like dihydrozeatin from the culture medium. researchgate.net

Explant systems, such as soybean explants consisting of a leaf, pod, and stem segment, have been used to determine the activity of cytokinins supplied via the transpiration stream and their effects on plant maturation processes like leaf senescence and pod development. oup.com These studies provide valuable data on the physiological effects of dihydrozeatin in a system that mimics aspects of the intact plant. oup.com

Future Research Directions and Applications

Elucidating the Evolutionary Conservation of DL-Dihydrozeatin Mechanisms

Understanding the evolutionary conservation of DHZ's mechanisms is a critical area for future research. Studies have suggested that the pro-differentiation effect of DHZ observed in species like Arabidopsis might be conserved across multiple plant species, implying an evolutionarily conserved mechanism governing root meristem development nih.gov. Future research should focus on identifying the enzymatic pathways responsible for DHZ biosynthesis and characterizing the key differentiation effectors across diverse plant species nih.gov. This comparative approach would provide valuable insights into how DHZ signaling pathways have evolved and been maintained across the plant kingdom.

Investigating the distribution and conservation of genes involved in cytokinin biosynthesis, including those potentially related to DHZ production, in various organisms, including bacteria, can reveal conserved mechanisms by which organisms interact with cytokinins frontiersin.orgfrontiersin.org. Phylogenetic analyses of these genes can shed light on their evolutionary history frontiersin.org.

Furthermore, exploring the specific perception of DHZ by histidine kinase receptors, such as AHK3 in Arabidopsis, across different plant lineages could reveal the degree of conservation in receptor-ligand interactions and downstream signaling pathways mdpi.com. Such studies would contribute significantly to our understanding of cytokinin signaling evolution and the specific role of DHZ within this complex network.

Targeted Chemical Modulation for Precision Plant Growth Control

The development of targeted chemical tools to modulate cytokinin levels and signaling is a frontier in precision plant growth control nih.govfrontiersin.org. While genetic strategies have been employed to manipulate cytokinin levels, chemical modulation offers advantages in terms of specificity and temporal control nih.gov. Future research can explore the development of synthetic compounds that specifically target DHZ biosynthesis, metabolism, or perception.

Given the stability of DHZ due to its resistance to CKX degradation, targeted chemical modulation could focus on enzymes involved in its biosynthesis, such as zeatin reductase, or its conjugation and transport. Developing inhibitors or activators specific to these enzymes could allow for precise control over endogenous DHZ levels in plants.

Another area of research involves exploring delivery technologies for targeted transport of synthetic cytokinins or their inhibitors to specific tissues or cell types nih.govfrontiersin.org. Nanoparticle-based carriers, prodrug designs, or ligand-guided systems could facilitate the controlled release and delivery of DHZ or DHZ-modulating compounds, enabling highly localized interventions in plant growth and development nih.govfrontiersin.org.

The development of chemical tools that selectively remove isopentenyl groups from cytokinins, as demonstrated with N-oxoammonium salts, highlights the potential for creating artificial enzymes that can manipulate cytokinin structures, potentially including DHZ or its precursors nih.gov. Future research could aim to develop similar tools with specificity for DHZ or its metabolic pathways.

Potential for Agricultural Biotechnology and Crop Improvement

This compound holds significant potential for applications in agricultural biotechnology and crop improvement. Its role in promoting cell differentiation, particularly in roots, suggests its potential use in optimizing root architecture for improved nutrient and water uptake, which is crucial for crop resilience under environmental stresses researchgate.netnih.gov.

Modifying endogenous cytokinin levels, including DHZ, is a promising approach for enhancing crop performance, especially under abiotic stresses such as drought, heat, salinity, and heavy metal contamination researchgate.netnih.govfrontiersin.org. While genetic strategies have shown success in improving stress tolerance and yield by regulating cytokinin synthesis, targeted chemical modulation of DHZ could offer complementary or alternative approaches nih.govfrontiersin.org.

The stability of DHZ makes it an attractive candidate for exogenous application or for developing slow-release formulations that can maintain active cytokinin levels in the plant over time, particularly in oxidative environments where other cytokinins might be rapidly degraded duchefa-biochemie.com. This could be beneficial for promoting growth and yield in various crops.

Research into the interaction of DHZ with other phytohormones and signaling pathways could reveal synergistic effects that can be leveraged for enhancing crop growth and stress tolerance researchgate.net. Developing strategies that combine the application or modulation of DHZ with other plant growth regulators or biostimulants could lead to more robust and effective approaches for improving crop productivity frontiersin.org.

The potential to manipulate cytokinin homeostasis, including the specific contributions of DHZ, offers opportunities for enhancing yield parameters such as seed number and size mdpi.com. Future research will likely explore how targeted interventions involving DHZ can be integrated into broader agricultural practices and breeding programs to develop crops with enhanced growth characteristics, stress resilience, and yield potential.

Q & A

Q. Q1. How can DL-Dihydrozeatin (DL-DHZ) be structurally distinguished from its analogs, such as dihydrozeatin riboside?

Methodological Answer: this compound (C₁₀H₁₅N₅O; CAS 14894-18-9) differs from dihydrozeatin riboside (C₁₅H₂₃N₅O₅; CAS 22663-55-4) by the absence of a ribose moiety. Researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to differentiate these compounds. Structural confirmation can further utilize ¹H-NMR to identify the hydroxyl group at position 4 and the absence of ribose-specific peaks .

Q. Q2. What are the optimal storage conditions for this compound to ensure chemical stability in long-term experiments?

Methodological Answer: this compound is sensitive to temperature and light. Store lyophilized powder at 2–8°C in airtight, light-protected containers. For liquid formulations, add stabilizers like 0.1% ascorbic acid to prevent oxidative degradation. Regular UV-Vis spectrophotometry (λ_max = 269 nm) should be used to monitor purity over time .

Q. Q3. How does this compound’s bioactivity compare to other cytokinins (e.g., kinetin) in plant tissue culture?

Methodological Answer: Design a comparative bioassay using Arabidopsis thaliana callus cultures. Apply equimolar concentrations of DL-DHZ, kinetin, and zeatin (0.01–5.0 mg/L) to basal media. Quantify shoot induction rates and biomass accumulation over 21 days. Statistical analysis (ANOVA with Tukey’s HSD) will resolve efficacy differences. DL-DHZ typically shows intermediate activity due to its reduced hydroxyl group .

Advanced Research Questions

Q. Q4. What experimental strategies can resolve contradictions in reported dose-response effects of this compound across plant species?

Methodological Answer: Contradictions often arise from species-specific receptor affinity or metabolic inactivation. Researchers should:

Perform radiolabeled DL-DHZ uptake assays to quantify intracellular accumulation.

Use mutant lines (e.g., Arabidopsis cytokinin receptor mutants ahk2/ahk3) to isolate receptor-dependent effects.

Apply LC-MS/MS to track DL-DHZ degradation products in different tissues.

This multi-omics approach clarifies whether discrepancies stem from uptake, signaling, or metabolism .

Q. Q5. How can this compound synthesis be optimized to reduce racemic mixture formation?

Methodological Answer: Racemic mixtures (±)-DL-DHZ complicate purification. To enhance enantiomeric purity:

Use asymmetric catalysis with chiral ligands (e.g., BINAP) during the alkylation of adenine derivatives.

Monitor reaction progress via chiral HPLC (e.g., Chiralpak IC column).

Apply crystallization-induced diastereomeric resolution with tartaric acid derivatives.

Reported yields for enantiopure DHZ exceed 85% with these methods .

Q. Q6. What statistical frameworks are appropriate for analyzing time-series data in this compound-induced gene expression studies?

Methodological Answer: For RNA-seq or qPCR time-series

Apply generalized additive models (GAMs) to model non-linear expression trends.

Use false discovery rate (FDR) correction for multi-gene comparisons.

Validate with cluster analysis (e.g., k-means) to group co-regulated genes.

Tools like DESeq2 or edgeR are recommended for differential expression analysis .

Data Contradiction & Validation

Q. Q7. How should researchers address inconsistencies in this compound’s reported half-life across experimental systems?

Methodological Answer: Half-life variability (e.g., 12–48 hours in different cell lines) may reflect assay conditions. To standardize:

Conduct parallel experiments in model systems (e.g., Nicotiana tabacum BY-2 cells vs. Oryza sativa suspension cultures).

Control for pH (5.8–6.2), temperature (25°C), and light exposure.

Use isotope dilution assays with ¹³C-labeled DL-DHZ for precise quantification.

Report environmental parameters transparently to enable cross-study comparisons .

Research Design & Synthesis

Q8. How to formulate a FINER (Feasible, Novel, Ethical, Relevant) research question for studying this compound’s role in abiotic stress tolerance?

Methodological Answer: Example FINER question: "Does foliar application of this compound (0.5–2.0 μM) enhance drought tolerance in Zea mays by modulating ABA biosynthesis pathways, compared to untreated controls?" Feasibility: Requires standard hydroponic systems and RNA-seq. Novelty: Links DL-DHZ to ABA cross-talk, underexplored in literature. Ethics: No genetic modification needed. Relevance: Addresses climate resilience in crops .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.